1-(4-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides, followed by the reaction with acetohydrazide derivatives . The reaction conditions typically involve heating the mixture in dry DMF (dimethylformamide) with triethylamine (TEA) at 70°C, followed by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as 4-methyl-2-oxo-2H-chromen-7-yl derivatives share structural similarities and exhibit similar biological activities.
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, have similar structural features and biological activities.
Uniqueness
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to the combination of the chlorobenzyl, hydroxy, and chromenyl groups in its structure. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C27H20ClNO6 |
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Molecular Weight |
489.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C27H20ClNO6/c1-34-23-8-4-5-17-13-19(25(31)35-24(17)23)22(30)14-27(33)20-6-2-3-7-21(20)29(26(27)32)15-16-9-11-18(28)12-10-16/h2-13,33H,14-15H2,1H3 |
InChI Key |
ATMGMYDRAGYPNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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